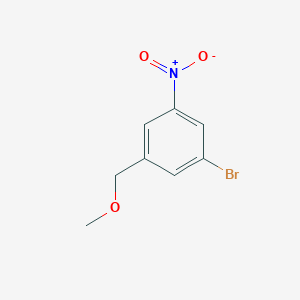
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common method starts with the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The protected amine is then reacted with ethyl 1H-1,2,4-triazole-3-carboxylate under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
科学的研究の応用
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The triazole ring may also play a role in binding to these targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the Boc-protected amine group, making it less versatile in certain synthetic applications.
Methyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a different triazole isomer, which can lead to different chemical and biological properties.
Uniqueness
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The Boc-protected amine allows for selective deprotection and further functionalization, while the triazole ring offers potential biological activity and binding capabilities.
特性
分子式 |
C11H18N4O4 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H18N4O4/c1-5-18-9(16)8-13-7(14-15-8)6-12-10(17)19-11(2,3)4/h5-6H2,1-4H3,(H,12,17)(H,13,14,15) |
InChIキー |
BTQTUIKXCHFDSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=N1)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8697492.png)






